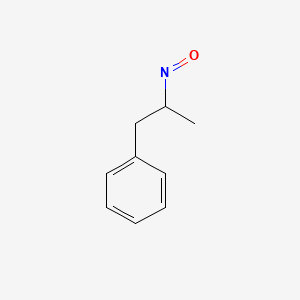

2-Nitroso-1-phenylpropane

Description

Contextualizing C-Nitroso Compounds within Modern Organic Chemistry

C-nitroso compounds are recognized for their versatile reactivity and have been the subject of extensive research. researchgate.net They serve as valuable intermediates in a variety of organic transformations, owing to the unique electronic nature of the C-N=O functional group. researchgate.net The field of C-nitroso chemistry has seen renewed interest due to their role in various biological processes and their utility in the synthesis of complex nitrogen-containing molecules. nih.gov The high reactivity of these compounds, however, presents challenges in their handling and synthesis, often requiring in situ generation or specific reaction conditions to achieve desired outcomes. nih.gov

Structural Peculiarities and Foundational Reactivity of the C-Nitroso Functionality

The C-nitroso group imparts a distinct reactivity to the molecule. A key characteristic of many C-nitroso compounds is their existence in a monomer-dimer equilibrium. researchgate.net In the solid state, they often exist as colorless or pale-yellow dimers (azodioxy compounds), while in solution or at higher temperatures, they tend to dissociate into their blue or green monomeric forms. researchgate.net This equilibrium is a critical factor in their reactivity, as the monomer is typically the reactive species. researchgate.net The C-N=O linkage is bent, and the reactivity of the nitroso group is influenced by both steric and electronic factors of the attached organic moiety. archive.org

Significance of Aralkyl C-Nitroso Compounds in Advanced Chemical Research

Aralkyl C-nitroso compounds, which feature a nitroso group on an alkyl chain attached to an aromatic ring, are of particular interest. The phenyl group in 2-nitroso-1-phenylpropane influences the electronic properties and reactivity of the nitroso function. These compounds serve as precursors and reactants in a range of synthetic applications. For instance, the closely related 2-nitroso-2-phenylpropane, also known as nitrosocumene, has been utilized as a spin-trapping agent to study radical reactions. cdnsciencepub.com The presence of both an aromatic ring and a reactive nitroso group makes aralkyl C-nitroso compounds valuable tools in the synthesis of heterocyclic systems and in the study of reaction mechanisms.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its application and handling in a laboratory setting.

Molecular and Dimeric Forms

Like many nitrosoalkanes, this compound exists in equilibrium between its monomeric and dimeric forms. The monomer is a blue liquid, while the dimer is a colorless solid. researchgate.netcapes.gov.br The dimerization is a reversible process, with the equilibrium position dependent on factors such as temperature and solvent.

Tabulated Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Physical State | Monomer: Blue liquid; Dimer: Colorless solid |

| Melting Point | Data reported in literature capes.gov.br |

| Boiling Point | Data reported in literature capes.gov.br |

| Solubility | Data reported in literature capes.gov.br |

Spectroscopic Data

Detailed spectroscopic data for this compound and its dimer have been reported in the literature, providing the basis for its structural elucidation and characterization. researchgate.netcapes.gov.br

| Spectroscopic Technique | Description |

| ¹H NMR | Data reported in literature researchgate.netcapes.gov.br |

| ¹³C NMR | Data reported in literature researchgate.netcapes.gov.br |

| Infrared (IR) Spectroscopy | Data reported in literature researchgate.netcapes.gov.br |

| Mass Spectrometry (MS) | Data reported in literature researchgate.netcapes.gov.br |

Synthesis and Mechanistic Pathways

The synthesis of this compound can be achieved through established methods for the preparation of C-nitroso compounds.

Oxidation of N-Substituted Hydroxylamines

A common and effective method for the synthesis of C-nitroso compounds is the oxidation of the corresponding N-substituted hydroxylamines. thieme-connect.de For the preparation of this compound, N-(1-phenylprop-2-yl)hydroxylamine would serve as the precursor. The oxidation can be carried out using various oxidizing agents, such as 3-chloroperbenzoic acid (m-CPBA). researchgate.net The reaction involves the careful oxidation of the hydroxylamine (B1172632) to the nitroso compound, often yielding the dimer as the isolated product. researchgate.netcapes.gov.br

Mechanism: The oxidation of the N-substituted hydroxylamine proceeds via the removal of two electrons and a proton from the hydroxylamino group. The specific mechanism can vary depending on the oxidant used, but generally involves the formation of a transient radical or a higher oxidation state intermediate that subsequently collapses to the nitroso compound.

Reaction of Benzyl (B1604629) Halides with Nitrite (B80452) Ions

Another potential synthetic route involves the reaction of a suitable benzyl halide derivative with a nitrite salt. While this method is more commonly associated with the synthesis of nitroalkanes, under certain conditions, it can lead to the formation of nitroso compounds. The reaction of 2-halo-1-phenylpropane with a nitrite ion (NO₂⁻) could potentially yield this compound. wikipedia.orgnih.gov The regioselectivity and the ratio of nitro to nitroso product are influenced by the reaction conditions and the nature of the substrate. acs.org

Mechanism: The reaction likely proceeds through a nucleophilic substitution pathway where the nitrite ion acts as the nucleophile. The ambident nature of the nitrite ion allows for attack through either the nitrogen or the oxygen atom, leading to the formation of nitro and nitroso compounds, respectively. The solvent and counter-ion can influence the site of attack.

Reactivity and Synthetic Utility

This compound, as a representative aralkyl C-nitroso compound, participates in a variety of synthetically useful reactions.

The Nitroso-Ene Reaction

The nitroso-ene reaction is a powerful tool for the formation of C-N bonds and the synthesis of allylic hydroxylamines. illinois.edu In this pericyclic reaction, an alkene with an allylic hydrogen (the ene) reacts with a nitroso compound (the enophile) to form a new C-N bond and a C-O bond, with a shift of the double bond. This compound can act as the enophile in such reactions. illinois.eduscispace.com

Mechanism: The nitroso-ene reaction can proceed through either a concerted or a stepwise mechanism involving a diradical or zwitterionic intermediate. pku.edu.cn The exact pathway is often dependent on the substrates and reaction conditions. The reaction typically results in the formation of an N-allyl-N-(1-phenylprop-2-yl)hydroxylamine.

Spin-Trapping Agent

C-nitroso compounds are effective spin traps, reacting with short-lived free radicals to form more stable nitroxide radicals that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgnih.gov this compound can be used to trap a variety of carbon-centered and other radicals. cdnsciencepub.commdpi.com The resulting spin adduct provides information about the structure of the original transient radical. wikipedia.org

Mechanism: The spin trapping process involves the addition of a free radical to the nitrogen atom of the nitroso group, forming a persistent nitroxide radical. The hyperfine coupling constants of the resulting EPR spectrum can be used to identify the trapped radical. nih.gov

Cycloaddition Reactions

This compound can participate as a dienophile or a heterodienophile in cycloaddition reactions, such as the [4+2] Diels-Alder reaction, to form heterocyclic compounds. acs.orgfu-berlin.de When reacting with a 1,3-diene, it can act as a dienophile to yield 3,6-dihydro-1,2-oxazines, which are valuable building blocks in organic synthesis. zioc.ruresearchgate.netrsc.org

Mechanism: The hetero-Diels-Alder reaction of a C-nitroso compound with a diene is a [4+2] cycloaddition where the nitroso compound provides the 2π-electron system. The reaction is typically concerted and stereospecific. The regioselectivity of the addition is governed by the electronic and steric properties of both the diene and the nitroso compound. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound makes it a useful starting material for the synthesis of various nitrogen-containing heterocycles. The products of its reactions, such as the hydroxylamines from the ene reaction or the oxazines from cycloadditions, can be further transformed into a range of other heterocyclic systems. core.ac.ukijsra.net For example, the 1,2-oxazine ring can be cleaved and modified to produce amino alcohols and other valuable synthetic intermediates. zioc.ru

Comparative Analysis with Related Nitrosoalkanes

A comparison of this compound with simpler nitrosoalkanes highlights the influence of the aralkyl structure on its properties and reactivity.

| Compound | Structure | Key Structural/Electronic Features |

| This compound | C₆H₅CH₂CH(N=O)CH₃ | Presence of a phenyl group introduces steric bulk and electronic effects (inductive and resonance) that can influence the reactivity of the nitroso group. |

| Nitrosoethane (B1204541) | CH₃CH₂N=O | A simple aliphatic nitroso compound with minimal steric hindrance around the nitroso group. |

| 2-Methyl-2-nitrosopropane (B1203614) | (CH₃)₃C-N=O | A tertiary nitrosoalkane with significant steric bulk from the t-butyl group, which influences its dimerization equilibrium and reactivity. archive.org |

Reactivity Comparison: Steric and Electronic Effects

The reactivity of these nitrosoalkanes is significantly influenced by both steric and electronic factors.

Steric Effects: The steric hindrance around the nitroso group plays a crucial role in its reactivity. 2-Methyl-2-nitrosopropane, with its bulky t-butyl group, is less prone to dimerization than primary or secondary nitrosoalkanes. archive.org This steric bulk also affects the accessibility of the nitroso group to reacting partners. This compound experiences more steric hindrance than nitrosoethane due to the benzyl group, which can influence the rates and regioselectivity of its reactions.

Electronic Effects: The phenyl group in this compound exerts electronic effects on the nitroso group. The electron-withdrawing inductive effect of the phenyl ring can increase the electrophilicity of the nitroso nitrogen, potentially enhancing its reactivity in certain reactions like the ene reaction and cycloadditions. In contrast, nitrosoethane and 2-methyl-2-nitrosopropane have electron-donating alkyl groups, which may slightly decrease the electrophilicity of the nitroso nitrogen.

Structure

3D Structure

Properties

CAS No. |

55941-34-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-nitrosopropylbenzene |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

JNWJQOCPCZKSQI-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N=O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N=O |

Synonyms |

2-nitroso-1-phenylpropane 2-nitroso-1-phenylpropane, (+-)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitroso 1 Phenylpropane

Strategies for the Formation of the C-Nitroso Group

The creation of the nitroso moiety on the second carbon of the 1-phenylpropane structure is the key challenge in synthesizing this compound. The choice of strategy often depends on the availability of starting materials and the desired reaction conditions.

A primary route to aliphatic nitroso compounds involves the oxidation of corresponding primary amines or hydroxylamines. This approach leverages the pre-existence of the C-N bond in the precursor molecule.

One documented method involves the oxidation of 1-phenyl-2-propylamine. The use of oxaziridinium tetrafluoroborate, derived from dihydroisoquinoline, has been employed to prepare dimeric nitroso compounds from precursors like 1-phenyl-2-propylamine. nih.gov This reaction directly converts the amino group into the target nitroso functionality.

The following table summarizes oxidation strategies for related compounds.

| Precursor Example | Oxidizing Agent | Product Type | Reference |

| 1-Phenyl-2-propylamine | Oxaziridinium tetrafluoroborate | Dimeric nitroso compound | nih.gov |

| Primary Alkylamines | Caro's Acid / Oxone® | Dimeric nitrosoalkanes | nih.gov |

| Aromatic Amines | Peracetic Acid | Nitrosoarenes | nih.gov |

| N-Benzyl-N-alkylhydroxylamines | Mercury(II) oxide / p-Benzoquinone | Nitrones | kfupm.edu.sa |

Direct nitrosation involves the introduction of a nitroso group onto a carbon atom by reaction with a nitrosating agent. For a compound like 2-Nitroso-1-phenylpropane, this typically requires activating the target carbon atom. A common strategy is the nitrosation of a ketone at its α-carbon.

The synthesis can be envisioned starting from 1-phenyl-2-propanone. The carbon atom adjacent to the carbonyl group (the α-carbon) is sufficiently acidic to be nitrosated. This reaction is typically carried out using an alkyl nitrite (B80452), such as pentyl nitrite, in the presence of an acid catalyst like hydrogen chloride (HCl) or acetyl chloride. nih.gov This method directly establishes the C-N=O bond at the desired position, yielding an α-nitroso ketone, which in this case would be 1-phenyl-1-nitroso-2-propanone, a constitutional isomer of the target compound. To obtain this compound, the precursor would need to be a substrate where the C2 position is activated for electrophilic nitrosation.

Nitrosating agents are varied, with nitrous acid (often generated in situ from sodium nitrite and a strong acid) being a classic example, though it is more commonly used for nitrosating phenols or forming N-nitrosamines from secondary amines. nih.gov

This synthetic route involves the conversion of a different functional group at the target carbon into a nitroso group. A prominent example of this strategy is the addition of nitrosyl halides, such as nitrosyl chloride (NOCl), to alkenes. nih.gov

For the synthesis of this compound, the precursor would be 1-phenylpropene. The addition of NOCl across the double bond would lead to an adduct, specifically 1-chloro-2-nitroso-1-phenylpropane. Subsequent chemical manipulation would be required to remove the chlorine atom and introduce a hydrogen atom in its place to arrive at the final target molecule. This addition reaction is a powerful method for creating C-nitroso compounds from readily available alkene starting materials. nih.gov

| Precursor | Reagent | Intermediate Product | Strategy | Reference |

| 1-Phenylpropene | Nitrosyl Chloride (NOCl) | 1-Chloro-2-nitroso-1-phenylpropane | Addition to Alkene | nih.gov |

Stereochemical Considerations in this compound Synthesis

The this compound molecule contains a stereocenter at the second carbon atom (the carbon bearing the nitroso group). Consequently, the compound can exist as a pair of enantiomers, (R)-2-Nitroso-1-phenylpropane and (S)-2-Nitroso-1-phenylpropane.

Syntheses starting from achiral precursors, such as 1-phenylpropene or 1-phenyl-2-propanone, will produce a racemic mixture of the two enantiomers. The production of an enantiomerically enriched or pure sample would necessitate a stereoselective synthetic strategy. This could be achieved by:

Using a Chiral Precursor: Starting with an enantiomerically pure precursor, such as (R)- or (S)-1-phenyl-2-aminopropane, and employing a mild oxidation method that does not cause racemization at the stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to direct the reaction to preferentially form one enantiomer over the other.

Chiral Resolution: Separating the racemic mixture into its constituent enantiomers, often through derivatization with a chiral auxiliary followed by separation techniques like chromatography or crystallization.

While specific enzymatic or asymmetric catalytic methods for this compound are not widely documented, related fields have seen significant advances. For instance, multi-enzymatic, one-pot cascades have been developed for the synthesis of all four possible stereoisomers of phenylpropanolamines, demonstrating the power of biocatalysis in achieving high stereoselectivity for structurally similar compounds. d-nb.infonih.gov

Furthermore, C-nitroso compounds often exist in a monomer-dimer equilibrium. In the solid state and often in solution, they form colorless dimers (azodioxides). These dimers can exist as cis and trans geometric isomers, adding another layer of stereochemical complexity. nih.gov The monomeric form is typically blue or green.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to reduce environmental impact. ejcmpr.comresearchgate.net These principles include minimizing waste, using less hazardous chemicals, and improving energy efficiency.

In the context of nitrosation, green approaches are being explored. For example, the synthesis of N-nitroso compounds has been achieved with high efficiency using tert-butyl nitrite under solvent-free conditions. rsc.orgrsc.org This method avoids the use of toxic solvents and simplifies product isolation, which is particularly beneficial given the potential hazards of nitroso compounds. rsc.org Applying such solvent-free principles to the synthesis of C-nitroso compounds is a logical extension for developing more environmentally benign processes.

The replacement of stoichiometric reagents (which are consumed in the reaction) with catalytic systems is a core tenet of green chemistry. researchgate.net For instance, in the oxidation of amines, developing catalytic systems that use a clean, terminal oxidant like molecular oxygen would be a significant improvement over traditional stoichiometric oxidants that generate substantial waste. researchgate.net While specific catalytic oxidations to form this compound are not detailed in the literature, the development of such methods remains an important goal.

Biocatalysis, as mentioned in the context of stereochemistry, represents a key area of green chemistry. The use of enzymes to carry out transformations can lead to high selectivity under mild aqueous conditions, drastically reducing the environmental footprint of a synthesis. d-nb.infonih.gov

Advanced Spectroscopic and Structural Characterization of 2 Nitroso 1 Phenylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 2-Nitroso-1-phenylpropane, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group would appear as a complex multiplet in the aromatic region (approximately 7.1-7.3 ppm). The protons of the propane (B168953) chain would exhibit distinct signals. The methine proton (CH) adjacent to the nitroso group is expected to be deshielded and appear at a specific chemical shift, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons will have their own characteristic resonances. The coupling patterns (splitting) of these signals provide information about the neighboring protons, confirming the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbons of the phenyl ring will resonate in the downfield region (typically 120-140 ppm). The carbons of the propane side chain, including the one bonded to the nitroso group, will appear at distinct upfield positions. The specific chemical shifts are sensitive to the electronic environment, confirming the presence and location of the nitroso functional group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-H | 7.1 - 7.3 (m) | 125 - 130 |

| Benzyl (B1604629) C-H₂ | ~2.9 (t) | ~40 |

| Methine C-H | ~4.5 (sextet) | ~75 |

| Methyl C-H₃ | ~1.5 (d) | ~20 |

Note: These are predicted values based on general NMR principles and may vary in experimental conditions. m = multiplet, t = triplet, sextet, d = doublet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups within a molecule. edinst.comkurouskilab.com These methods probe the vibrational modes of molecular bonds. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. The most prominent of these is the N=O stretching vibration of the nitroso group, which typically appears in the region of 1500-1600 cm⁻¹. The exact position can provide insight into whether the compound exists as a monomer or a dimer. acs.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Bending vibrations for these groups, as well as C-C stretching vibrations, will be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. kurouskilab.com While the N=O stretch is also Raman active, aromatic ring vibrations are often particularly strong in Raman spectra. The C-H stretching and bending modes will also be observable. Differences in the number, position, and intensity of bands between the IR and Raman spectra can be used to deduce information about the molecule's symmetry. americanpharmaceuticalreview.com

A study on aralkylamine C-nitroso dimers reported the use of IR spectroscopy in their characterization. capes.gov.brresearchgate.net For related nitro compounds like 1-phenyl-2-nitropropene, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of computational methods. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| N=O Stretch | 1500 - 1600 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. upi.edu The nitroso group and the phenyl ring in this compound are both chromophores.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions of the aromatic ring and n → π* transitions of the nitroso group. The π → π* transitions typically occur at shorter wavelengths with high intensity, while the n → π* transitions of the nitroso group are characteristically found at longer wavelengths (in the visible region) with lower intensity, often responsible for the blue or green color of nitroso compounds.

Studies on related compounds have utilized UV-Vis spectroscopy. For example, the UV-Vis spectrum of 2-nitroso-1-naphthol (B92032) in ethanol (B145695) shows multiple absorption maxima. srce.hr Furthermore, the interactions of organic nitroso compounds with metals and heme proteins have been characterized using UV-Vis spectroscopy, where changes in the absorption spectrum indicate complex formation. acs.orgpdbj.orgrcsb.org The synthesis and properties of aralkylamine C-nitroso dimers have also been investigated using UV-Vis spectroscopy. capes.gov.brresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π* (Phenyl Ring) | ~260 |

| n → π* (Nitroso Group) | ~650-750 |

Mass Spectrometry in Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. osti.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (149.19 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for nitrosoalkanes include the loss of the NO radical (a loss of 30 Da) and cleavage of the C-C bond adjacent to the nitroso group. researchgate.netlibretexts.org For this compound, this would lead to characteristic fragment ions. The presence of the phenyl group would likely result in a prominent tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

The mass spectra of a large number of N-nitroso compounds have been studied, revealing that many show a molecular ion and a fragment ion at M-30 or M-31. osti.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. rsc.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

| 149 | Molecular Ion [M]⁺ | C₉H₁₁NO⁺ |

| 119 | [M - NO]⁺ | C₉H₁₁⁺ |

| 91 | Tropylium Ion | C₇H₇⁺ |

| 58 | [CH₃CHNO]⁺ | C₂H₄NO⁺ |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While a crystal structure for this compound itself is not described in the provided results, the structures of related C-nitroso compounds and their dimers have been determined. acs.org These studies reveal important structural features, such as the geometry of the C-N-O group and, in the case of dimers, the N-N and N-O bond lengths. acs.org

Furthermore, the crystal structure of a derivative, the H64A myoglobin-nitrosoamphetamine complex, has been determined to 1.73 Å resolution. pdbj.org Nitrosoamphetamine is structurally related to this compound. This structure shows the N-binding of the nitroso isomer to the heme iron. pdbj.org Similarly, the crystal structure of human hemoglobin in complex with nitrosoamphetamine has been resolved, providing insights into how these molecules can bind to biological macromolecules. rcsb.org The study of such derivatives provides a model for understanding the potential solid-state interactions and conformations of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Nitroso 1 Phenylpropane

Dimerization and Dissociation Equilibria of 2-Nitroso-1-phenylpropane

C-nitroso compounds, including this compound, can exist as either blue-colored monomers or colorless dimers. acs.org The dimeric forms are known as azodioxides and can exist as cis (Z) or trans (E) isomers. acs.org In the solid phase, these compounds typically exist as dimers, while in solution, an equilibrium is established between the monomeric and dimeric forms. acs.org

Characterization of Monomeric and Dimeric Forms (Azodioxides)

The monomeric form of this compound is characterized by its distinct blue color. researchgate.net The dimeric forms, or azodioxides, are colorless and can be distinguished by their geometric isomerism (cis and trans). acs.orgnih.gov The trans-dimer is generally more stable. nih.gov The crystal structure of trans-dimers of nitrosoalkanes reveals N-N bond distances of 1.22–1.33 Å and N-O bond distances of 1.25–1.30 Å. acs.org These short N-N distances suggest a degree of double-bond character. acs.org

Kinetics and Thermodynamics of Dimerization Processes

The dimerization of nitroso compounds is a reversible process. The rate of decomposition of trans-α-alkyl-substituted 2-nitroso-1-phenylethane dimers has been studied, revealing that the observed rate constant for these secondary C-nitroso dimers decreases as the initial concentration and the size of the α-alkyl substituent increase. researchgate.net The dissociation of the dimer to the monomer is the initial step in many reactions of nitroso compounds. cdnsciencepub.com

Thermodynamic data for the dimer-monomer equilibria of substituted nitrosobenzenes show solution ΔH° values of approximately 38-55 kJ/mol for the dissociation of the cis-dimer and 25-42 kJ/mol for the trans-dimer. acs.org For a series of 2,6-dichloro-4-substituted-nitrosobenzenes in benzene, it was found that electron-releasing substituents favor the dissociation of the dimers into monomers. archive.org

Influence of Solvent and Temperature on Monomer-Dimer Equilibrium

The equilibrium between the monomer and dimer is significantly influenced by both solvent and temperature. cdnsciencepub.com Polar solvents tend to favor the dimeric form. mit.edu For instance, C-nitroso dimers with an α-hydrogen decompose significantly faster in ethanol (B145695) than in non-polar solvents like cyclohexane (B81311) or carbon tetrachloride. researchgate.net The addition of water to ethanol solutions, however, has been shown to have a stabilizing effect on the dimers. researchgate.net

Temperature also plays a crucial role. At elevated temperatures, the dimer tends to dissociate into the monomeric form. cdnsciencepub.com This temperature-dependent equilibrium is critical in reactions involving nitroso compounds, as the monomer is often the reactive species. cdnsciencepub.com For example, in photochemical nitrosation reactions, carrying out the reaction at elevated temperatures can be detrimental to the yield because the shift in the dimer-monomer equilibrium towards the monomer can lead to side reactions. cdnsciencepub.com

Isomerization Pathways: Formation of Oxime Derivatives from this compound

Secondary C-nitroso compounds like this compound, which possess an α-hydrogen atom, can readily isomerize to their corresponding oximes. nih.gov This isomerization is a significant reaction pathway and can be catalyzed by various factors. nih.gov The oxime form is generally more stable than the nitroso compound. acs.org For example, it has been calculated that formaldoxime (B1209246) (CH2=NOH) is more stable than nitrosomethane (B1211736) (CH3-N=O) by about 12 kcal/mol. acs.org

The ease of this isomerization can impact the synthesis and isolation of the nitroso compound itself, often restricting the choice of solvents. nih.gov In some cases, the isomeric oximes are formed alongside the nitroso dimers during synthesis. nih.gov The isomerization can be facilitated by acids or bases. cdnsciencepub.com For instance, in the photochemical nitrosation of cyclohexane, the presence of acid ensures the rapid isomerization of the initially formed nitrosocyclohexane (B8604930) to the oxime. cdnsciencepub.com At elevated temperatures, the dissociation of the dimer to the monomer can be followed by isomerization to the oxime. cdnsciencepub.com

Cycloaddition Reactions Involving this compound (e.g., Diels-Alder, Nitroso-Ene)

Nitroso compounds are reactive dienophiles in hetero-Diels-Alder reactions, where they react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine derivatives. beilstein-journals.orgwikipedia.org This reaction is a powerful tool for constructing six-membered heterocyclic rings containing a nitrogen-oxygen bond. beilstein-journals.orgresearchgate.net The regioselectivity of the nitroso Diels-Alder reaction is influenced by factors such as the substituents on the diene and dienophile, as well as reaction conditions like temperature and solvent. beilstein-journals.org

Nitroso compounds also participate in nitroso-ene reactions, which are efficient for constructing allylamines. sioc-journal.cn These reactions can be intramolecular, leading to the formation of cyclic hydroxylamine (B1172632) derivatives. core.ac.ukpku.edu.cn DFT calculations have shown that nitroso-ene reactions can proceed in a stepwise manner through zwitterionic or diradical intermediates. pku.edu.cn

Oxidative and Reductive Transformations of this compound in Non-Biological Systems

In non-biological systems, this compound can undergo both oxidative and reductive transformations. The nitroso group is susceptible to oxidation, which can lead to the formation of the corresponding nitro compound. nih.gov This can be a competing reaction during the synthesis of the nitroso compound itself. nih.gov

Reduction of nitroso compounds can lead to various products. Mild reduction of a related compound, 2-nitropropane, yields isopropylhydroxylamine, while strong reduction produces isopropylamine. who.int In the context of enzymatic reactions, which can be mimicked in non-biological systems, the reduction of aliphatic nitro compounds can proceed through a nitroso intermediate, which then tautomerizes to an oxime. rsc.orgrsc.org This oxime can be further reduced to an imine and then hydrolyzed to a carbonyl compound. rsc.orgrsc.org

A study on the reduction of 1-nitro-2-phenylpropene, a related unsaturated compound, showed that reduction of the nitro group led to a nitroso-alkene intermediate. rsc.orgrsc.org This intermediate then underwent spontaneous electrocyclization. rsc.orgrsc.org

Interactions of this compound with Metal Centers and Organometallic Reagents

The nitroso functional group in this compound is capable of coordinating with metal centers, a phenomenon of significant interest in bioinorganic chemistry and catalysis. The interaction of this compound, a metabolite of amphetamine and related phenylalkylamines, with the iron-containing enzyme cytochrome P450 has been a subject of study. acs.org

During the hepatic microsomal oxidative metabolism of amphetamines, this compound is formed and subsequently interacts with the reduced ferrous (Fe(II)) heme center of cytochrome P450. acs.org This interaction leads to the formation of a stable complex, which is characterized by a distinct absorption maximum at approximately 455 nm. acs.org The formation of this complex indicates direct binding of the nitroso metabolite to the iron center, acting as a ligand. acs.orgacs.org This binding is thought to be a key step in the metabolic inactivation of the enzyme.

The reactivity of nitrosoalkanes with organometallic reagents, such as Grignard reagents, has also been investigated. While specific studies detailing the reaction of this compound with Grignard reagents are not extensively documented, general principles suggest that such reactions can proceed through different pathways. Dark reactions of α-chloro-nitroso alkanes with Grignard reagents can lead to the formation of nitrones via a polar mechanism or to oximes through an electron transfer process. cdnsciencepub.com In the latter case, high yields of hydrocarbon dimers from the organometallic reagent can be obtained. cdnsciencepub.com

Table 1: Summary of Interactions with Metal Centers and Organometallic Reagents

| Reactant/System | Nature of Interaction | Observed Product/Complex | Significance |

|---|---|---|---|

| Cytochrome P450 (reduced) | Ligand binding to Fe(II) heme center | Fe(II)-nitrosoalkane complex with absorption at ~455 nm | Metabolic inactivation of the enzyme. acs.org |

| Grignard Reagents (general) | Potential for polar or electron-transfer mechanisms | Nitrones, oximes, hydrocarbon dimers. cdnsciencepub.com | Demonstrates reactivity towards nucleophilic organometallic compounds. cdnsciencepub.com |

Photochemical Reactivity and Transformations of this compound

The photochemical behavior of nitroso compounds is characterized by the absorption of light, which can lead to the dissociation of their dimeric form into reactive monomers and subsequent chemical transformations. C-nitroso compounds typically exist as a mixture of a monomer and a dimer, with the equilibrium being influenced by factors such as temperature and solvent. cdnsciencepub.com Irradiation with light can shift this equilibrium towards the monomeric form, which is a potent radical trap. cdnsciencepub.com

While direct photochemical studies on this compound are limited in available literature, the photochemistry of structurally related compounds provides insight. For instance, the ultraviolet irradiation of 2,4,6-tri-tert-butylnitrosobenzene (B1359800) in hydrocarbon solvents leads to an intramolecular rearrangement. cdnsciencepub.com The initial product formed is 2-methyl-1-nitroso-2-(3,5-di-tert-butyl)phenylpropane, a structural analog of this compound. cdnsciencepub.comingentaconnect.com This transformation involves the formation of a tri-tert-butylphenyl radical, followed by hydrogen atom rearrangement from an ortho tert-butyl group and subsequent recombination with nitric oxide. cdnsciencepub.com

The general photochemical reactivity of nitroso compounds can also involve isomerization to the corresponding oxime, particularly for compounds possessing an α-hydrogen. nih.gov The efficiency of these photochemical processes can be influenced by the wavelength of light used and the presence of photosensitizers. cdnsciencepub.com

Table 2: Photochemical Transformation of a Related Nitrosoarene

| Starting Material | Conditions | Key Product | Reaction Type |

|---|---|---|---|

| 2,4,6-tri-tert-butylnitrosobenzene | UV irradiation in hydrocarbon solvent | 2-methyl-1-nitroso-2-(3,5-di-tert-butyl)phenylpropane | Intramolecular rearrangement. cdnsciencepub.com |

Role as a Synthetic Intermediate in Diverse Organic Transformations

This compound serves as a crucial, often transient, intermediate in several organic transformations. Its most notable role is in the metabolic pathway of 1-phenylpropan-2-amine (amphetamine) and related compounds. The oxidation of such primary amines, catalyzed by enzymes like cytochrome P450, proceeds through an N-hydroxylamine intermediate which is further oxidized to the corresponding nitroso compound, this compound. acs.orgoup.com This nitroso intermediate can then undergo further reactions, including isomerization to an oxime (1-phenyl-2-propanone oxime) or dimerization. nih.govoup.com

Beyond its role in metabolic pathways, this compound is a precursor for the synthesis of other functional groups. As established in literature, the dimeric form of this compound can be chemically converted to its corresponding hydrazo-, azo-, and azoxy-derivatives. capes.gov.brresearchgate.net This positions it as a valuable synthetic intermediate for accessing these classes of compounds, which have applications in various fields of chemistry. The ease of its formation from the corresponding primary amine via oxidation makes it an accessible intermediate for these synthetic routes. nih.gov

Table 3: this compound as a Synthetic Intermediate

| Transformation | Precursor | Product(s) | Context |

|---|---|---|---|

| Metabolic Oxidation | 1-Phenylpropan-2-amine (Amphetamine) | This compound | Key step in the enzymatic metabolism of phenylalkylamines. acs.org |

| Isomerization | This compound | 1-Phenyl-2-propanone oxime | A common reaction pathway for primary nitrosoalkanes. nih.gov |

| Derivative Synthesis | This compound dimer | Hydrazo-, Azo-, and Azoxy-derivatives | Serves as a starting material for other nitrogen-containing compounds. capes.gov.brresearchgate.net |

Reactions Leading to Hydrazo-, Azo-, and Azoxy-Derivatives of this compound

The nitroso group of this compound can be transformed into several other nitrogen-containing functionalities, including hydrazo, azo, and azoxy groups. It has been reported that the dimer of this compound can be successfully converted into these respective derivatives. capes.gov.brresearchgate.net

The synthesis of these derivatives generally follows established chemical principles for nitroso compounds:

Hydrazo Derivatives: The formation of hydrazo compounds typically involves the reduction of the corresponding azo compound or the reduction of diazonium salts. msu.edu In the context of nitroso compounds, a controlled reduction can lead to the formation of a hydrazine (B178648) (a hydrazo derivative).

Azo Derivatives: Azo compounds can be synthesized through the condensation of a nitroso compound with a primary amine. nih.gov For symmetrical azo compounds, this can occur via the oxidation of primary amines where a nitroso intermediate condenses with the unreacted amine. nih.gov

Azoxy Derivatives: Azoxy compounds are often formed from the reaction of a nitroso compound with an intermediate N-hydroxylamine, which can be present during the oxidation of a primary amine to a nitrosoalkane. oup.com

These transformations highlight the synthetic versatility of the nitroso group in this compound, allowing for the generation of compounds with N-N single, double, and N-N(O) linkages.

Table 4: Synthesis of Derivatives from this compound

| Target Derivative Class | General Synthetic Route from Nitroso Compound | Resulting Functional Group |

|---|---|---|

| Hydrazo-derivative | Reduction. msu.edu | R-NH-NH-R |

| Azo-derivative | Condensation with a primary amine. nih.gov | R-N=N-R |

| Azoxy-derivative | Reaction with a hydroxylamine. oup.com | R-N=N+(O-)-R |

R = 1-phenylprop-2-yl group

Computational and Theoretical Studies of 2 Nitroso 1 Phenylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic structure of 2-nitroso-1-phenylpropane, which is key to explaining its reactivity. ornl.gov These first-principles calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. ornl.gov

Calculations can reveal sites within the molecule that are particularly susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom of the nitroso group can act as a nucleophile, while the oxygen atom can exhibit electrophilic character. This dual reactivity is a hallmark of nitroso compounds. researchgate.net Furthermore, quantum chemical methods are used to predict various properties that correlate with reactivity, such as ionization potential, electron affinity, and electrostatic potential maps. These calculations have been instrumental in understanding the interactions of nitroso compounds with biological systems, such as their binding to the iron center of cytochrome P450 enzymes. acs.orgacs.org

Density Functional Theory (DFT) for Molecular Geometry and Stability Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular geometry and stability of molecules like this compound. journalijar.com DFT methods calculate the electronic energy of a molecule based on its electron density, offering a balance between computational cost and accuracy that makes it suitable for medium-sized organic molecules. ornl.gov

Using DFT, researchers can perform geometry optimizations to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would detail the geometry of the phenyl ring, the propane (B168953) chain, and the orientation of the nitroso group.

DFT is also crucial for analyzing the relative stabilities of different conformers (isomers that differ by rotation around single bonds) and tautomers. For example, nitroso compounds can exist in equilibrium with their oxime tautomers. DFT calculations can predict the energy difference between the nitroso and oxime forms of this compound, indicating which form is more stable under specific conditions. Such studies have been performed on analogous systems like 2-nitrosophenol and nitrosonaphthols to understand their tautomeric equilibria. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Nitrosoalkane (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C-N | ~1.48 Å |

| N=O | ~1.21 Å | |

| N-N (Dimer) | ~1.31 Å | |

| Bond Angle | C-N=O | ~113° |

| O=N-N (Dimer) | ~118° | |

| Note: These are illustrative values for a generic nitrosoalkane dimer, as specific DFT data for monomeric this compound is not readily available in the searched literature. Actual values for this compound may vary. |

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry provides the tools to map out the entire energy landscape of a chemical reaction, offering a detailed understanding of how this compound participates in chemical transformations. By calculating the potential energy surface, researchers can identify the most likely pathways for a reaction to proceed, including the structures of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

A key reaction of nitroso compounds is dimerization. acs.org Theoretical investigations can elucidate the mechanism of this process, determining whether it occurs in a stepwise or concerted fashion. By locating the transition state for dimerization, the activation energy can be calculated, which provides a quantitative measure of the reaction rate. These studies can also explain the preference for the formation of cis or trans dimers.

Furthermore, theoretical methods are applied to study other reactions, such as the nitroso-ene reaction, where a nitroso compound reacts with an alkene. core.ac.uk For this compound, computational studies could predict the feasibility and stereochemical outcome of its reactions with various biological or synthetic molecules. This predictive power is invaluable for designing new chemical syntheses or understanding metabolic pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. researchgate.netarxiv.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements and conformational changes at an atomistic level. researchgate.net

A primary application of MD for this compound is conformational analysis. The propane chain and the bond connecting it to the phenyl ring have rotational freedom, leading to a variety of possible three-dimensional shapes or conformers. MD simulations can explore this conformational landscape, identifying the most populated conformers and the energy barriers for converting between them.

MD simulations are also essential for studying intermolecular interactions. By placing this compound in a simulated environment (e.g., a box of water molecules), researchers can study how it interacts with its surroundings. This is crucial for understanding its solubility and how it might bind to a biological target like an enzyme. The simulations can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its behavior in a condensed phase. rsc.org

Molecular Orbital Analysis of Dimerization and Other Key Reactions

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical bonding and reactivity from the perspective of electron orbitals. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for explaining reactions like the dimerization of this compound. mdpi.comchemrevlett.com

The HOMO represents the region of the molecule from which it is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy, shape, and symmetry of these orbitals dictate how the molecule will interact with other reactants. For the dimerization of two this compound molecules, MO analysis can show how the HOMO of one molecule interacts with the LUMO of the other, leading to the formation of the N-N bond in the resulting azodioxy dimer. roaldhoffmann.com

This type of analysis can also explain the regioselectivity and stereoselectivity of other reactions. For example, in a cycloaddition reaction, the overlap between the frontier orbitals of the reacting species determines the orientation of the approach and the structure of the final product. researchgate.net MO analysis has been successfully applied to understand the bonding in metal complexes of nitrosoalkanes, which serves as an analogy for their interactions in other chemical systems. acs.org

Analytical Techniques for Research and Purity Assessment of 2 Nitroso 1 Phenylpropane

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for assessing the purity of 2-Nitroso-1-phenylpropane and for monitoring the progress of its synthesis or subsequent reactions. These methods separate the target compound from impurities, starting materials, and byproducts, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of nitroso compounds. nih.govwaters.com While a specific, standardized method for this compound is not widely published, methods for related compounds, such as (R,R)-(+)-2-Nitro-1-phenylpropane-1,3-diol, have been developed using reversed-phase HPLC. sielc.com A typical HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. sielc.compharmaexcipients.com Detection is commonly achieved using a UV detector, as the phenyl and nitroso groups provide strong chromophores. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS) or a Thermal Energy Analyzer (TEA), a detector highly specific for nitroso compounds. nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.com In metabolic studies, GC coupled with mass spectrometry (GC-MS) has been instrumental in identifying metabolites of related phenylpropane derivatives. capes.gov.brthegoodscentscompany.com For purity assessment, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample, dissolved in a suitable organic solvent, is injected into the heated inlet, vaporized, and separated based on its boiling point and interaction with the stationary phase. Flame Ionization Detection (FID) can be used for general-purpose analysis, while MS provides definitive identification. As with HPLC, coupling GC to a TEA detector offers exceptional selectivity for nitrosamines. chromatographyonline.com

Table 1: Representative Chromatographic Conditions for Analysis of Related Nitroso Compounds

| Parameter | HPLC | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18, 3-5 µm particle size | Capillary column (e.g., 5% phenyl polysiloxane), 30m x 0.25mm ID |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Detector | UV (e.g., 230-254 nm), MS, TEA | FID, MS, TEA |

| Typical Application | Purity of non-volatile nitroso compounds, reaction monitoring | Analysis of volatile impurities, metabolic studies |

Spectrophotometric Methods for Quantitative Analysis in Chemical Systems

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a rapid and non-destructive means for the quantitative analysis of this compound, especially in solution. These methods are based on the principle that the compound absorbs light at specific wavelengths.

Monomeric C-nitroso compounds are characteristically blue or green due to a weak n→π* electronic transition of the N=O group in the visible region, typically around 600-750 nm. However, in solution and in the solid state, many nitrosoalkanes exist in equilibrium with their colorless dimeric forms (azodioxy compounds), which absorb in the UV region (around 300 nm). acs.orgnih.gov The position of this equilibrium is sensitive to factors such as solvent, temperature, and the steric bulk of the substituents. acs.org Quantitative analysis can be performed by measuring the absorbance at the characteristic wavelength of either the monomer or the dimer and applying the Beer-Lambert law.

A significant application of spectrophotometry in the study of this compound involves its interaction with heme proteins like cytochrome P450. acs.org When this compound acts as a metabolite that binds to the ferrous iron of cytochrome P450, it forms a stable metabolic-intermediate complex (MIC). researchgate.net This complex exhibits a distinct and strong absorption maximum (Soret peak) at approximately 455 nm. thegoodscentscompany.comacs.org The formation of this 455 nm complex can be monitored spectrophotometrically to quantify the interaction and to study the kinetics of enzyme inhibition. This method is highly specific and sensitive for studying the biochemical fate of the compound in enzymatic systems. acs.orgwikipedia.orgnih.gov

Table 2: Spectrophotometric Properties for Analysis of Nitroso Compounds

| Analytical Feature | Wavelength (λmax) | Molar Absorptivity (ε) | Application |

|---|---|---|---|

| Nitroso Monomer (n→π*) | ~600-750 nm | Low | Quantification in non-dimerizing conditions |

| Nitroso Dimer | ~300 nm | Moderate | Quantification in dimerizing conditions |

Spin-Trapping Techniques for Radical Intermediates in this compound Reactions

The chemistry of this compound often involves the formation of highly reactive, short-lived radical intermediates. Spin-trapping is a powerful analytical technique used to detect and identify these transient species. The method utilizes a "spin trap," which is a diamagnetic compound that reacts with the unstable radical to form a much more persistent paramagnetic radical adduct. google.com This stable adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com

Nitroso compounds themselves, including this compound, are excellent spin traps for carbon-centered radicals. cdnsciencepub.comrsc.org The unpaired electron of the target radical adds to the nitrogen atom of the nitroso group, forming a stable nitroxide radical. The resulting EPR spectrum of this nitroxide adduct provides valuable information about the structure of the original trapped radical through analysis of the hyperfine coupling constants. mdpi.com

For instance, in studies of photochemical nitrosation, 2-nitroso-2-phenylpropane (nitrosocumene), a closely related compound, has been shown to trap acyl radicals, forming an acylnitroxide that gives a characteristic EPR signal. cdnsciencepub.com This demonstrates the utility of the nitroso functional group in intercepting radical intermediates. The general principle involves generating the radical of interest in the presence of this compound. The resulting stable nitroxide is then analyzed by EPR. The splitting pattern and coupling constants (aN for the nitrogen and aH for nearby protons) in the EPR spectrum act as a fingerprint for the trapped radical, allowing for its identification. mdpi.comcardiff.ac.uk This technique is invaluable for elucidating reaction mechanisms where radical pathways are suspected.

Table 3: Principles of Spin-Trapping with this compound

| Step | Process | Analytical Technique | Information Gained |

|---|---|---|---|

| 1 | A short-lived radical (R•) is generated in a chemical or biological system. | - | - |

| 2 | The radical reacts with this compound (Spin Trap). | - | - |

| 3 | A stable nitroxide radical adduct is formed. | - | - |

Future Research Directions and Unexplored Avenues in 2 Nitroso 1 Phenylpropane Chemistry

Development of Novel Catalytic Transformations and Enantioselective Syntheses

A significant frontier in the chemistry of 2-Nitroso-1-phenylpropane lies in the development of new catalytic transformations and, particularly, enantioselective syntheses. While the synthesis of its dimer from aralkylamines using reagents like 3-chloroperbenzoic acid or from amines via Caro's acid oxidation is established, the focus is shifting towards more sophisticated catalytic approaches. nih.govresearchgate.net

Future research could explore biocatalytic methods, drawing inspiration from the activity of FMN-dependent ene- and nitro-reductases. rsc.org These enzymes have shown the ability to reduce the precursor 1-nitro-2-phenylpropene, generating a mixture of 1-nitro-2-phenylpropane and other products via a bio-Nef-reaction pathway. rsc.orgrsc.org Harnessing and engineering such enzymes could provide a green and highly selective route to chiral derivatives of this compound.

Additionally, the field of organocatalysis offers promising avenues. Catalytic enantioselective nitroso aldol (B89426) reactions, which have been successfully applied to nitrosobenzene (B162901) using proline-based catalysts, could be adapted. pnas.org The development of chiral Brønsted acid or diamine-protonic acid catalysts may enable the asymmetric synthesis of α-aminooxy compounds derived from this compound. pnas.org

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Proposed Reaction | Potential Outcome | Related Research |

|---|---|---|---|

| Engineered Nitro-reductases | Enantioselective reduction of 1-nitro-2-phenylpropene | Chiral 1-nitro-2-phenylpropane as a precursor | Biocatalytic promiscuity on nitro-aromatics rsc.org |

| Chiral Proline Derivatives | Asymmetric nitroso aldol reaction | Enantiomerically enriched α-aminooxy carbonyls | Organocatalytic activation of ketones and aldehydes pnas.org |

| Chiral Phosphine Ligands | Metal-catalyzed asymmetric allylation | Chiral functionalized propane (B168953) derivatives | Development of novel chelating ligands mdpi.com |

Exploration of Unconventional Reaction Pathways and High-Energy Intermediates

The study of this compound's precursor, 1-nitro-2-phenylpropene, under biocatalytic conditions has revealed unconventional reaction pathways involving high-energy intermediates. rsc.orgresearchgate.net Specifically, the enzymatic reduction of the nitro group can lead to a highly unstable nitroso-alkene intermediate. rsc.orgresearchgate.net This intermediate can undergo a spontaneous electrocyclization to form a racemic 4-methyl-4-phenyl-1,2-oxazete, a high-energy species that can further decompose under heat. rsc.orgresearchgate.netresearchgate.net

Future work should focus on trapping and characterizing these transient species. The deliberate generation of the nitroso-alkene from this compound via controlled elimination could open pathways to novel heterocyclic systems. The competition between C=C bond reduction and nitro-group reduction, as seen with certain reductases, suggests that reaction conditions could be tuned to favor these unconventional routes. rsc.orgresearchgate.net The exploration of photochemical or electrochemical methods could also provide access to high-energy radical intermediates, leading to previously unknown transformations and products. nih.gov

Table 2: Potential High-Energy Intermediates and Unconventional Products

| Precursor/Reactant | Reaction Type | Intermediate/Product | Research Focus |

|---|---|---|---|

| 1-Nitro-2-phenylpropene | Biocatalytic nitro-reduction | Nitroso-alkene | Trapping and characterization of the intermediate rsc.orgresearchgate.net |

| Nitroso-alkene | Spontaneous electrocyclization | 4-methyl-4-phenyl-1,2-oxazete | Isolation and study of the modestly stable oxazete rsc.orgresearchgate.net |

| This compound | Photolysis / Electrosynthesis | Radical ions / Nitrenes | Exploring novel bond formations and rearrangements nih.govacs.org |

Advanced In Situ Spectroscopic Characterization during Reaction Progress

Understanding the reactive nature of this compound and its transient intermediates necessitates the use of advanced in situ spectroscopic techniques. The high reactivity of many nitroso compounds and their tendency to dimerize or isomerize makes conventional analysis challenging. nih.govresearchgate.net

Future studies should employ methods that can monitor reactions in real-time. For instance, the use of stopped-flow techniques combined with UV-Vis or IR spectroscopy could capture the formation and decay of colored nitroso monomers. The formation of complex mixtures during the reduction of precursors like nitrostyrenes highlights the need for powerful analytical tools like GC-MS and NMR spectroscopy to identify by-products such as hydroxylamines and oximes. researchgate.net Applying these techniques in a time-resolved manner, perhaps within a flow reactor, would provide invaluable mechanistic data. Furthermore, studying the interaction of this compound with biological macromolecules, such as cytochrome P-450, has been shown to produce characteristic spectral shifts (e.g., 455 nm complexes), a phenomenon that could be explored with greater detail using modern spectroscopic methods. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability of many nitroso compounds makes them ideal candidates for integration with flow chemistry platforms. rsc.org Continuous-flow systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, enabling the safe generation and immediate use of reactive intermediates. acs.org

Future research should focus on developing a continuous-flow process for the synthesis of this compound, for example, through the oxidation of the corresponding amine or the reduction of 2-nitro-1-phenylpropane. nih.govwho.int This approach would minimize the accumulation of potentially hazardous intermediates and facilitate telescoping reactions where the nitroso compound is generated and consumed in a continuous stream. acs.org The hydrogenation of related nitro compounds has been successfully demonstrated in flow reactors, achieving significant rate enhancements and high productivity. acs.org Automating such a platform could enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of novel transformations for this compound.

Application in Materials Science and Advanced Organic Frameworks

The potential of this compound in materials science is an almost entirely unexplored field. The related compound, 2-nitro-1-phenylpropene, has been investigated for its role in developing new polymers and enhancing material properties like thermal stability. chemimpex.com This suggests that the nitroso analogue could also serve as a valuable monomer or functional additive.

A particularly promising avenue is the ability of aromatic C-nitroso compounds to self-assemble on surfaces, such as gold, and to form one-dimensional polymeric structures through dimerization. mdpi.com Future work could investigate the self-assembly of this compound on various substrates to create functional thin films or nanowires. Furthermore, its structure, containing a reactive nitroso group and an aromatic ring, makes it a candidate for incorporation as a functional linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitroso group could be used for post-synthetic modification within the framework, introducing new catalytic sites or sensing capabilities.

Elucidation of Solid-State Reaction Mechanisms and Surface Chemistry

The dimerization of aromatic C-nitroso compounds provides a simple yet powerful model for studying organic solid-state reaction mechanisms, as it involves the formation or breaking of a single N-N covalent bond. mdpi.com Research on nitrosobenzene derivatives has shown that dimerization reactions can be triggered thermally or mechanically (e.g., via ball-milling) in the solid state, with the kinetics and products differing from those in solution. mdpi.com

Future investigations should apply these methodologies to this compound. Studying its dimerization and dissociation in a crystalline state, including under different topotactic conditions like surface defects or phase transformations, could provide fundamental insights into solid-state reactivity. mdpi.com The nitrosation of lignosulfonates, which contain phenylpropane units, under solid-phase catalysis conditions further suggests the relevance of studying such reactions on solid supports. lesnoizhurnal.ru Additionally, exploring the surface chemistry, such as the reaction between photolytically generated phenyl radicals and propene on reaction surfaces, can help build a fundamental understanding of the bond-forming and rearrangement processes relevant to this compound. mit.edu

Q & A

Q. What established synthetic methodologies exist for 2-Nitroso-1-phenylpropane, and what experimental parameters are critical for reproducibility?

Synthesis of nitroso compounds typically involves nitrosation reactions. For this compound, a plausible route is the nitrosation of 1-phenylpropane derivatives using nitrosating agents (e.g., nitrous acid or nitrosonium salts) under controlled pH and temperature. Key parameters include:

- Reaction temperature : Nitrosation is exothermic; maintaining 0–5°C prevents decomposition .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization ensures purity, with characterization via melting point and NMR.

Example protocol: React 1-phenylpropane with NaNO₂ in HCl at 0°C, followed by extraction and purification.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity via H and C NMR, noting characteristic nitroso group shifts (~950–980 cm⁻¹ in IR) .

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₁NO).

- Elemental analysis : Verify purity (>95%) and stoichiometry .

Note: Cross-reference spectral data with computational simulations (e.g., DFT) for ambiguous signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Contradictions often arise from variations in reaction conditions or analytical methods. To address this:

- Systematic replication : Reproduce experiments with strict control of variables (e.g., oxygen exclusion to prevent oxidation) .

- Data triangulation : Combine kinetic studies (e.g., UV-Vis monitoring) with computational modeling to identify hidden intermediates .

- Meta-analysis : Compare activation energies and solvent effects from multiple studies to isolate critical factors .

Q. What computational approaches are suitable for studying the electronic properties and reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent interactions to explain solvent-dependent reaction outcomes.

- Transition state analysis : Identify rate-limiting steps in nitrosation pathways using software like Gaussian or ORCA.

Example finding: The nitroso group’s electron-withdrawing effect may destabilize intermediates, requiring low-temperature stabilization .

Q. How should researchers design experiments to investigate the thermal stability and decomposition pathways of this compound?

- Accelerated aging studies : Expose the compound to elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC or GC-MS .

- Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

- Degradation product identification : Isolate and characterize byproducts (e.g., nitro derivatives) to propose decomposition mechanisms.

Methodological Guidance

Q. Table 1: Key Parameters for Synthesizing this compound

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 0–5°C | Prevents nitroso group decomposition |

| Solvent | Dichloromethane | Stabilizes reactive intermediates |

| Reaction time | 2–4 hours | Balances yield and side reactions |

| Purification | Column chromatography | Removes unreacted precursors |

Q. Table 2: Common Contradictions in Reactivity Studies

| Contradiction | Resolution Strategy |

|---|---|

| Varying catalytic activity | Standardize solvent purity and O₂ levels |

| Discrepant kinetic data | Use internal standards (e.g., deuterated analogs) |

| Conflicting byproduct profiles | Conduct in-situ FTIR to detect transient intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.